

2,2-Bis(aminoethoxy)propane chemical properties and structure

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Compound of Interest

Compound Name: 2,2-Bis(aminoethoxy)propane

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An In-Depth Technical Guide to **2,2-Bis(aminoethoxy)propane**: A Versatile Ketal-Based Building Block for Advanced Materials

Introduction: The Significance of a pH-Responsive Linker

In the landscape of advanced materials science and drug delivery, the demand for "smart" polymers that respond to specific environmental triggers is paramount. **2,2-Bis(aminoethoxy)propane**, a homobifunctional amino ketal, has emerged as a critical building block in this domain.^[1] Its structure is deceptively simple, yet it harbors a chemically sophisticated feature: a central ketal linkage that is stable under neutral or physiological pH but rapidly hydrolyzes in acidic conditions.^[2] This acid-lability is the cornerstone of its utility, enabling the design of materials that degrade on demand within specific biological microenvironments, such as tumor tissues or the endo-lysosomal compartments of cells.^[3]

This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and applications of **2,2-Bis(aminoethoxy)propane**, offering researchers and drug development professionals a comprehensive resource for leveraging this molecule in the creation of next-generation stimuli-responsive systems.

Part 1: Molecular Architecture and Physicochemical Properties

The unique functionality of **2,2-Bis(aminoethoxy)propane** stems directly from its molecular structure. It features a central propane backbone substituted with two aminoethoxy groups at the C2 position, forming a ketal. This arrangement positions two primary amine groups at the termini of flexible ether linkages, making them readily available for a variety of chemical transformations.

Caption: Chemical structure of **2,2-Bis(aminoethoxy)propane**.

The primary amine groups serve as versatile handles for polymerization and conjugation, while the ether linkages impart flexibility to the resulting polymer chains.^{[4][5]} However, the most critical feature is the ketal group, which acts as a pH-sensitive trigger for material degradation.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's properties is essential for its effective application. The key physicochemical data are summarized below.

Property	Value	Source(s)
CAS Number	127090-71-5	[1] [2] [6]
Molecular Formula	C ₇ H ₁₈ N ₂ O ₂	[1] [2] [6]
Molecular Weight	162.23 g/mol	[1] [6]
Appearance	Liquid	[1]
Density	1.018 g/mL at 25 °C	[1]
Boiling Point	202-214 °C at 760 mmHg	[1] [6]
Refractive Index	n _{20/D} 1.458	[1] [6]
Flash Point	106.67 °C (224.0 °F)	[7]
Topological Polar Surface Area	70.5 Å ²	[8]

Spectroscopic Characterization: Spectroscopic analysis is crucial for confirming the structure and purity of **2,2-Bis(aminoethoxy)propane**.

- ¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Key signals include a characteristic singlet for the two equivalent methyl protons of the ketal group, typically observed around 1.3-1.4 ppm.[9][10] The methylene protons of the ethoxy groups appear as distinct multiplets, while the amine protons are also visible.
- ¹³C NMR: The carbon NMR spectrum complements the proton data, showing a signal for the quaternary ketal carbon and distinct signals for the methyl and ethoxy carbons.[9]
- FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic vibrational bands. Prominent peaks are associated with the N-H stretching of the primary amine groups, C-H stretching of the alkyl groups, and the C-O stretching of the ether and ketal linkages.

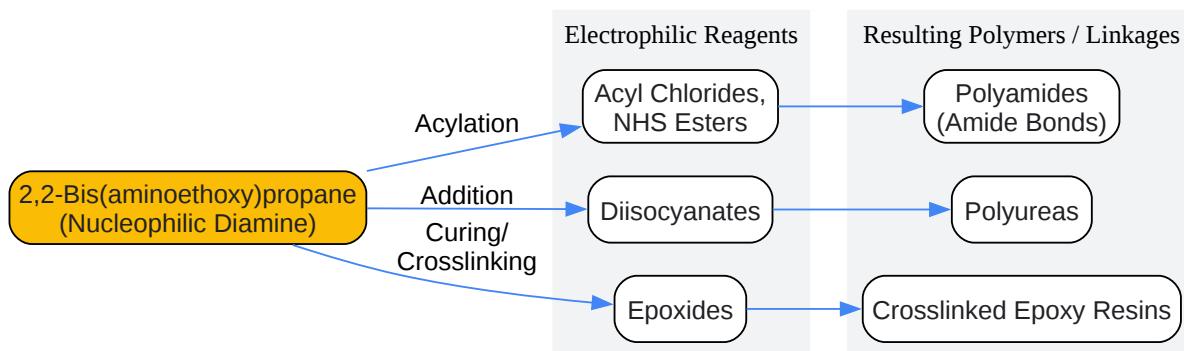
Part 2: Synthesis and Chemical Reactivity

Reactivity Profile

The chemical utility of **2,2-Bis(aminoethoxy)propane** is dominated by the reactivity of its two primary amine groups. These groups act as potent nucleophiles, readily participating in a wide range of reactions to form stable covalent bonds. This bifunctionality allows the molecule to act as a crosslinker or a chain extender in polymerization reactions.

Key reaction classes include:

- Nucleophilic Acyl Substitution: The amines react readily with acylating agents like acyl chlorides, anhydrides, and N-hydroxysuccinimide (NHS) esters to form stable amide bonds. This is a foundational reaction for incorporating the ketal linker into polypeptide- or polyester-based materials.
- Reaction with Isocyanates and Epoxies: As a diamine, it is highly reactive towards diisocyanates to form polyureas and towards epoxies to act as a curing agent.[1] In epoxy systems, the flexible polyether backbone of molecules like **2,2-Bis(aminoethoxy)propane** can enhance the toughness and impact resistance of the cured resin.[4][5][11]
- Nucleophilic Alkylation: The amine groups can undergo alkylation with alkyl halides, although this pathway is often less controlled than acylation and can lead to mixtures of secondary and tertiary amines.



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Caption: Reactivity pathways of **2,2-Bis(aminoethoxy)propane**.

A Self-Validating Synthetic Protocol

Achieving high purity is critical, as impurities can interfere with polymerization and alter the degradation kinetics of the final material. A robust and common method involves a two-step process using a phthalimide protecting group to prevent unwanted side reactions of the highly nucleophilic amine groups.

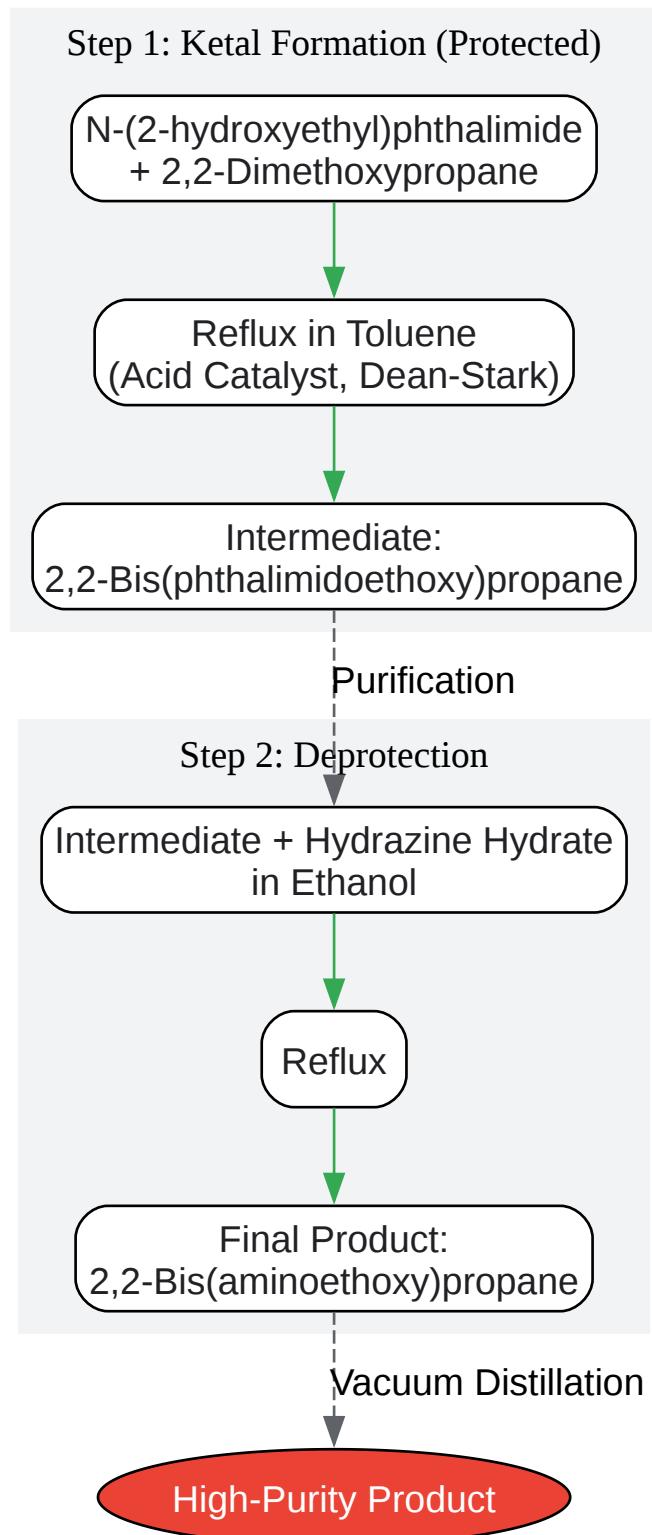
Step 1: Synthesis of 2,2-Bis(phthalimidoethoxy)propane The causality here is clear: the phthalimide group "caps" the amine as a stable, non-nucleophilic imide. This allows for the subsequent ketal formation reaction to proceed cleanly without the amine interfering.

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-(2-hydroxyethyl)phthalimide (2.0 equivalents) and 2,2-dimethoxypropane (1.0 equivalent) in dry toluene.
- **Catalysis:** Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid. The acid catalyzes the trans-ketalization reaction.
- **Reaction Execution:** Heat the mixture to reflux. The reaction progress is monitored by the collection of methanol (the reaction byproduct) in the Dean-Stark trap. The reaction is driven to completion by the removal of this byproduct.

- **Workup and Purification:** After the reaction is complete (typically when methanol collection ceases), cool the mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is purified by recrystallization to yield pure **2,2-Bis(phthalimidoethoxy)propane**.

Step 2: Deprotection to Yield **2,2-Bis(aminoethoxy)propane** The final step is the removal of the phthalimide protecting groups to liberate the primary amines.

- **Reaction Setup:** Dissolve the purified intermediate from Step 1 in an alcohol solvent such as ethanol.
- **Deprotection Agent:** Add an excess of hydrazine hydrate or a strong base like sodium hydroxide.^[9] Hydrazine is often preferred as it forms a stable phthalhydrazide precipitate that is easily removed.
- **Reaction Execution:** Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup and Purification:** After completion, cool the reaction mixture. If hydrazine was used, the phthalhydrazide precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield the final, high-purity **2,2-Bis(aminoethoxy)propane** as a liquid.^[1]



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Caption: Workflow for the synthesis of **2,2-Bis(aminoethoxy)propane**.

Part 3: Applications in Drug Development and Polymer Science

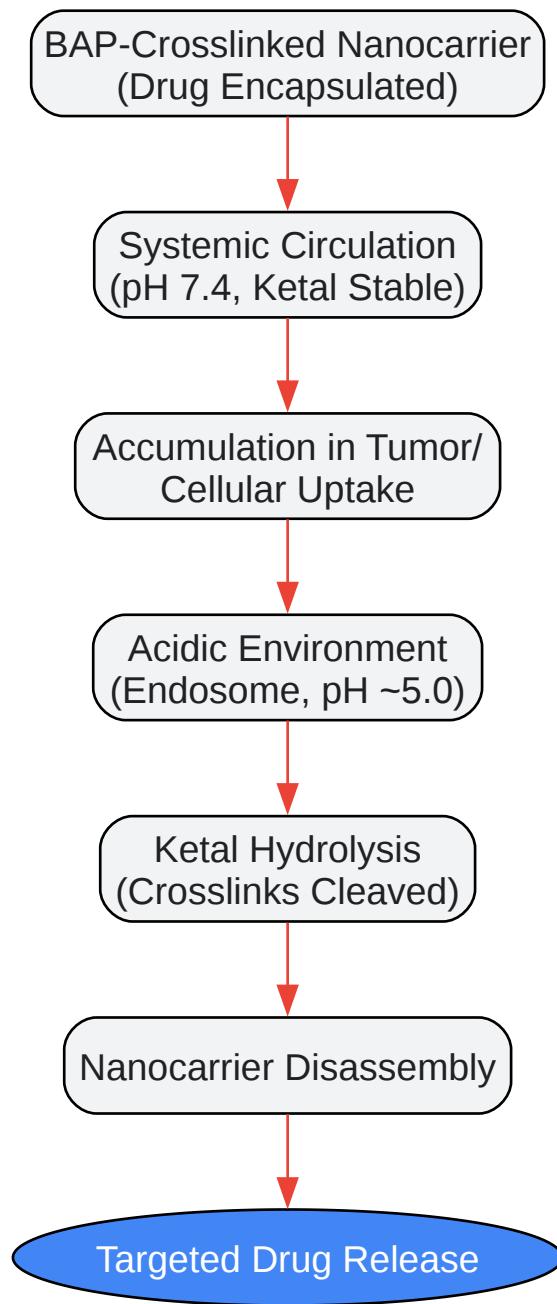
The primary application driving interest in **2,2-Bis(aminoethoxy)propane** is its role as an acid-degradable crosslinker in drug delivery systems.[\[8\]](#)

pH-Responsive Nanocarriers for Targeted Therapy

Many disease states, particularly cancer, are associated with an acidic microenvironment (pH ~6.5) compared to healthy tissue (pH 7.4). Furthermore, once a nanoparticle is internalized by a cell via endocytosis, it is trafficked into endosomes and lysosomes, where the pH drops to 5.0-6.0 and 4.0-5.0, respectively. This natural pH gradient provides a robust trigger for targeted drug release.

Mechanism of Action: Researchers utilize **2,2-Bis(aminoethoxy)propane** to crosslink polymers into nanogels or core-crosslinked micelles.[\[3\]](#) These nanostructures can encapsulate therapeutic agents, such as chemotherapy drugs or siRNA.

- **Systemic Circulation:** In the bloodstream (pH 7.4), the nanocarrier remains intact due to the stability of the ketal crosslinks, protecting the drug payload from premature degradation and minimizing off-target toxicity.
- **Accumulation at Target Site:** The nanocarrier accumulates in the target tissue (e.g., a tumor) via passive or active targeting.
- **Acid-Triggered Degradation:** Upon exposure to the acidic environment of the tumor or after cellular uptake into an endosome, the ketal linkages within the crosslinker are rapidly hydrolyzed.
- **Payload Release:** This hydrolysis breaks down the nanocarrier's structure, causing it to swell or disassemble and release the encapsulated drug precisely at the site of action, thereby increasing therapeutic efficacy and reducing systemic side effects.[\[3\]](#)



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Caption: pH-triggered drug release from a BAP-crosslinked nanocarrier.

Broader Applications in Polymer Chemistry

Beyond nanomedicine, **2,2-Bis(aminoethoxy)propane** is a valuable monomer for creating degradable bulk polymers. It is used in the synthesis of pH-sensitive polyureas and

polyurethanes. It also serves as a flexible, reactive curing agent for epoxy resins, where it can improve mechanical properties like toughness and resistance to thermal shock.[12][13][14][15]

Part 4: Safety and Handling

2,2-Bis(aminoethoxy)propane is classified as a combustible liquid and can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place away from incompatible materials and sources of ignition.[14][16]

Conclusion

2,2-Bis(aminoethoxy)propane is a powerful and versatile molecule whose value lies in the elegant combination of reactive amine functionalities and a pH-labile ketal core. This unique architecture makes it an indispensable tool for developing sophisticated, stimuli-responsive materials. For researchers in drug delivery, its ability to confer acid-degradability to nanocarriers offers a precise mechanism for targeted therapy. In the broader field of polymer chemistry, it provides a route to creating degradable polymers and enhancing the performance of thermosets. As the demand for smart, functional materials continues to grow, the strategic application of **2,2-Bis(aminoethoxy)propane** will undoubtedly continue to expand.

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